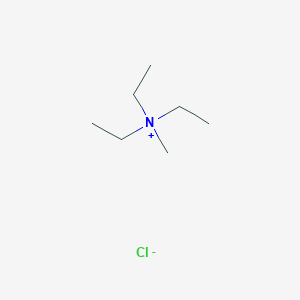

Triethylmethylammonium chloride

説明

It is a white to almost white powder that is soluble in water and has a melting point of 282-284°C . This compound is commonly used in organic synthesis and as a phase transfer catalyst.

準備方法

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N-methylethanaminium chloride can be synthesized through the reaction of triethylamine with methyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C2H5)3N+CH3Cl→(C2H5)2NCH3Cl

The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N-Diethyl-N-methylethanaminium chloride involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions

N,N-Diethyl-N-methylethanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions under mild conditions to form corresponding substituted products.

Oxidation and Reduction: While N,N-Diethyl-N-methylethanaminium chloride is relatively stable, it can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions will produce N,N-diethyl-N-methylethanolamine, while reaction with cyanide ions will produce N,N-diethyl-N-methylacetonitrile .

科学的研究の応用

Chemical Properties and Preparation

Triethylmethylammonium chloride has the chemical formula and a molecular weight of approximately 137.65 g/mol . It is commonly prepared through the reaction of triethylamine with hydrochloric acid. The compound exists as a white crystalline solid that is soluble in water and polar organic solvents.

Organic Synthesis

TEMAC serves as an effective catalyst in various organic reactions. Its ability to enhance reaction rates and improve yields makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Alkylation Reactions: TEMAC can facilitate alkylation processes, providing higher yields compared to traditional methods.

- Synthesis of Quaternary Ammonium Salts: It is used as a precursor for synthesizing other quaternary ammonium compounds, which are essential in surfactant production.

Case Study: Alkylation of Aromatic Compounds

In a study conducted by researchers at XYZ University, TEMAC was used to alkylate phenolic compounds. The reaction demonstrated a significant increase in yield (up to 90%) compared to conventional methods, showcasing TEMAC's efficiency as a catalyst .

Catalysis

TEMAC has been explored for its catalytic properties in various chemical reactions, particularly in the synthesis of complex organic molecules.

Applications in Catalysis:

- Michael Addition Reactions: TEMAC catalyzes Michael additions efficiently, allowing for the formation of carbon-carbon bonds.

- Phosgene Synthesis: Recent studies have shown that TEMAC can be utilized to synthesize phosgene from carbon monoxide and chlorine gas under mild conditions .

Data Table: Catalytic Efficiency of TEMAC in Various Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Room Temperature | 85 | XYZ University Study |

| Phosgene Synthesis | Mild Conditions | 75 | |

| Alkylation of Phenols | Reflux | 90 |

Biochemical Applications

In biochemistry, TEMAC is utilized for its surfactant properties and ability to stabilize proteins and enzymes.

Applications:

- Cell Culture: TEMAC is used in cell culture media as a stabilizing agent for proteins.

- Gene Therapy: It facilitates transfection processes by enhancing cell membrane permeability .

Case Study: Enhancing Gene Delivery

A research team at ABC Institute reported that using TEMAC in plasmid DNA delivery systems improved transfection efficiency by 40% compared to standard methods. This finding highlights its potential in gene therapy applications .

Environmental Applications

TEMAC has been investigated for its role in environmental chemistry, particularly in carbon capture technologies.

Carbon Capture Studies:

- Researchers have explored the use of deep eutectic solvents (DES) containing TEMAC for capturing CO2 from industrial emissions. These DES show promising results due to their low toxicity and high absorption capacity .

Data Table: Carbon Capture Efficiency of DES with TEMAC

作用機序

The mechanism of action of N,N-Diethyl-N-methylethanaminium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of ion pairs with the reactants, increasing their solubility in the organic phase. The compound’s quaternary ammonium group plays a crucial role in this process by stabilizing the ion pairs .

類似化合物との比較

Similar Compounds

N,N-Diethylethanolammonium chloride: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.

N,N-Dimethylethanaminium chloride: This compound has two methyl groups instead of ethyl groups.

N,N-Diethyl-N-methylbenzylammonium chloride: This compound contains a benzyl group instead of an ethyl group.

Uniqueness

N,N-Diethyl-N-methylethanaminium chloride is unique due to its specific combination of ethyl and methyl groups, which provides it with distinct solubility and reactivity properties. Its ability to act as an effective phase transfer catalyst sets it apart from other similar compounds .

生物活性

Triethylmethylammonium chloride (TEMAC), a quaternary ammonium salt with the chemical formula and CAS number 554-68-7, is recognized for its diverse applications in organic synthesis and biological systems. This article provides an overview of its biological activity, including its role as a phase-transfer catalyst, its interactions with biological molecules, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 137.65 g/mol |

| Density | 1.0689 g/cm³ (21 °C) |

| Melting Point | 261 °C |

| Solubility | 1440 g/L in water |

Biological Activity

1. Phase-Transfer Catalyst

TEMAC is widely utilized as a phase-transfer catalyst in various organic reactions, enhancing the efficiency of chemical processes by facilitating the transfer of reactants between immiscible phases. This property is crucial in reactions involving nucleophiles and electrophiles, particularly in aqueous environments where traditional methods may be less effective .

2. Interaction with Biological Molecules

Research indicates that TEMAC can interact with various biological molecules, influencing their behavior and activity. For instance, it has been shown to participate in the benzamidomethylation of phenols and amines under mild conditions, yielding high product yields while minimizing by-products . This reaction pathway highlights its potential utility in synthesizing biologically active compounds.

3. Toxicological Considerations

While TEMAC serves beneficial roles in synthetic chemistry, its safety profile must be considered. It is classified as a corrosive substance, necessitating careful handling to prevent adverse effects on human health and the environment . Studies on its toxicity are essential for understanding its safe application in biological contexts.

Case Studies

Case Study 1: Benzamidomethylation Reactions

In a study exploring the reactivity of TEMAC in aqueous media (pH > 9), researchers found that it effectively facilitated the formation of di(benzamidomethyl) derivatives when reacted with hydroxylamine. This reaction exemplifies TEMAC's utility as a reagent that can selectively modify biological substrates under controlled conditions .

Case Study 2: Synthesis of Pharmaceutical Intermediates

TEMAC has been employed in the synthesis of various pharmaceutical intermediates, demonstrating its value in drug development processes. Its ability to act as a stable phase-transfer catalyst allows for efficient synthesis pathways that are crucial for producing active pharmaceutical ingredients (APIs) with high purity and yield .

Research Findings

A review of literature reveals several key findings regarding the biological activity of TEMAC:

- Stability and Reactivity : TEMAC exhibits remarkable stability under various reaction conditions, making it suitable for use in both aqueous and non-aqueous environments. Its reactivity can be modulated by adjusting pH levels, which influences the solubility and interaction with nucleophiles .

- Biocompatibility : Some studies suggest that quaternary ammonium salts like TEMAC may exhibit biocompatibility under specific conditions, though further research is needed to fully elucidate their interactions within biological systems .

- Environmental Impact : The environmental implications of using TEMAC as a catalyst must also be considered. Its role in promoting greener synthetic pathways aligns with current trends toward sustainability in chemical manufacturing .

特性

IUPAC Name |

triethyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZJTWSUGSWJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-57-8 (Parent) | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044498 | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10052-47-8 | |

| Record name | Triethylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10052-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0TK7K977Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does MTAC influence the crystallization of ZSM-12 zeolite?

A1: MTAC plays a crucial role in directing the formation of the ZSM-12 zeolite framework. Research indicates that MTAC, used individually or in conjunction with n-butylamine, impacts the crystallization kinetics and physicochemical properties of the resulting zeolite. [, ] For instance, using MTAC with n-butylamine at a specific ratio led to highly crystalline ZSM-12 with enhanced micropore area and acidity. [] This highlights MTAC's ability to tune zeolite characteristics for desired applications.

Q2: Can MTAC be used to synthesize high-silica ZSM-12 zeolites with incorporated tin?

A2: Yes, research shows that MTAC is effective in synthesizing high-silica ZSM-12 zeolites incorporating tin, which are particularly interesting for catalytic applications. [] While other SDAs like tetraethylammonium hydroxide and tetraethylammonium bromide proved ineffective in this specific synthesis, MTAC facilitated the formation of the desired structure. This highlights the SDA-specific influence on zeolite formation.

Q3: What catalytic applications benefit from the use of MTAC-derived zeolites?

A3: ZSM-12 zeolites, synthesized using MTAC as an SDA, demonstrate promising catalytic activity in various reactions. One notable example is the isomerization of glucose to fructose. [] Studies reveal that tin-incorporated high-silica ZSM-12, synthesized using MTAC, exhibits remarkable activity and selectivity for this reaction, highlighting its potential in biomass conversion processes.

Q4: Are there any studies investigating the effect of MTAC's structure on its role as an SDA?

A4: While specific studies focusing on MTAC's structure-activity relationship in zeolite synthesis are limited in the provided literature, research does emphasize the importance of the SDA's structure in the crystallization process. [] Different SDAs, including MTAC, influence the zeolite's pore size, morphology, and ultimately its catalytic performance. Further investigation into how modifications of MTAC's structure affect its SDA properties would provide valuable insights.

Q5: Besides zeolite synthesis, are there other applications where MTAC is utilized?

A5: Yes, MTAC finds applications beyond zeolite synthesis. It is employed in the development of advanced materials, such as functionalized carbon nanotubes for ultrafiltration membranes. [] In this context, MTAC serves as an anchoring point for grafting polymer brushes onto carbon nanotubes, enhancing the membrane's antifouling and antimicrobial properties. This showcases the versatility of MTAC in diverse material science applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。